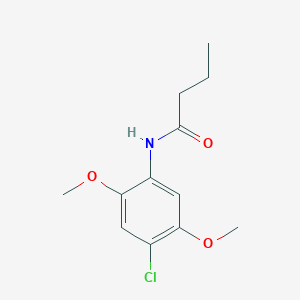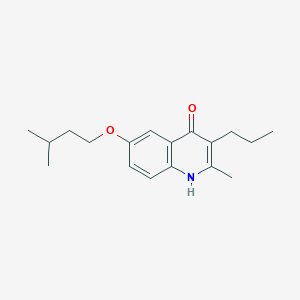
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MBPQ, and it has a complex molecular structure that makes it a valuable tool for researchers who are interested in studying the mechanisms of action of different chemical compounds.
Wirkmechanismus
The mechanism of action of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is complex and multifaceted. This compound has been shown to interact with various biological molecules, including proteins, DNA, and lipids. Its ability to bind to these molecules is thought to be due to its unique molecular structure, which allows it to form hydrogen bonds and other interactions with these biomolecules.
Biochemical and Physiological Effects:
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the binding of different ligands to biomolecules in real-time. However, one of the limitations of using this compound is its complex molecular structure, which makes it difficult to synthesize and purify.
Zukünftige Richtungen
There are many potential future directions for research on 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol. One area of interest is the development of new synthetic methods that can produce this compound more efficiently and with higher purity. Another area of interest is the development of new applications for this compound in the fields of medicinal chemistry, pharmacology, and biochemistry. Finally, there is also potential for research on the potential toxicological effects of this compound, as well as its potential use as a therapeutic agent in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a complex process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-4-hydroxyquinoline with 3-methyl-1-butanol and propyl bromide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to study the binding of different ligands to proteins, DNA, and other biomolecules. It has also been used as a tool to study the mechanisms of action of various enzymes and other biological systems.
Eigenschaften
IUPAC Name |
2-methyl-6-(3-methylbutoxy)-3-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-5-6-15-13(4)19-17-8-7-14(11-16(17)18(15)20)21-10-9-12(2)3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARWEWWFNLBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C=C(C=C2)OCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-methylbutoxy)-3-propylquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)


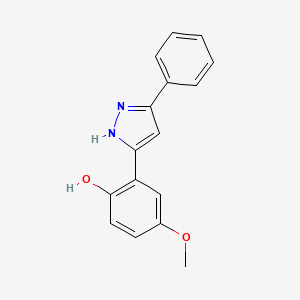
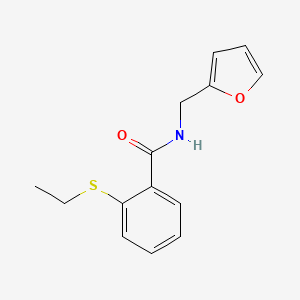
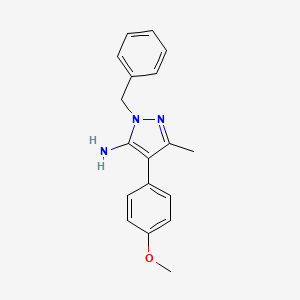
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)

